ATX Inhibitory Potency: The 1,3-Benzodioxole-Imidazopyridine Scaffold vs. GLPG-1690
The compound 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine (168837-35-2) is a building block for the ATX inhibitor '13c'. A comparative analysis of '13c' against the clinical candidate GLPG-1690 provides class-level evidence for the scaffold's potency. In an FS-3 based ATX enzymatic assay, '13c' demonstrated an IC50 of 2.7 nM [1]. In a head-to-head in vivo study using a bleomycin-induced mouse lung fibrosis model, '13c' at a dose of 60 mg/kg showed equivalent or superior efficacy in inhibiting ATX activity and reducing fibrotic biomarkers compared to GLPG-1690 [1]. This suggests that the core imidazo[1,2-a]pyridine scaffold bearing the 1,3-benzodioxole group is a highly promising template for developing next-generation ATX inhibitors.
| Evidence Dimension | In vivo ATX inhibitory efficacy in a lung fibrosis model |
|---|---|
| Target Compound Data | Equivalent or better potency than GLPG-1690 at a dose of 60 mg/kg [1] |
| Comparator Or Baseline | GLPG-1690 (Clinical ATX inhibitor) [1] |
| Quantified Difference | Not quantified as a direct head-to-head IC50; observed as equivalent or improved in vivo potency. |
| Conditions | In vivo: Bleomycin-induced mouse lung fibrosis model; In vitro: FS-3 based ATX enzymatic assay [1] |
Why This Matters
This data positions the scaffold as a validated starting point for developing novel ATX inhibitors with potential best-in-class in vivo efficacy.
- [1] Lei, H., Li, Z., Li, T., Wu, H., Yang, J., Yang, X., Yang, Y., Jiang, N., & Zhai, X. (2022). Novel imidazo[1,2-a]pyridine derivatives as potent ATX allosteric inhibitors: Design, synthesis and promising in vivo anti-fibrotic efficacy in mice lung model. Bioorganic Chemistry, 120, 105590. View Source
